molecular formula C12H9N3O2S B136983 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile CAS No. 138564-59-7

5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile

Cat. No.: B136983
CAS No.: 138564-59-7
M. Wt: 259.29 g/mol
InChI Key: NPXUFPFFHANGDL-UHFFFAOYSA-N
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Description

5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (commonly abbreviated as ROY for its red, orange, and yellow polymorphs) is a highly polymorphic organic compound renowned for its structural diversity and color variability. ROY features a thiophene ring substituted with a methyl group at position 5, a nitrophenylamino group at position 2, and a cyano group at position 3 (Fig. 1). Its conformational flexibility arises from the low-energy barrier to rotation between the thiophene and o-nitroaniline moieties, enabling diverse packing arrangements .

ROY holds the record for the highest number of coexisting solved polymorphs (12 confirmed and one proposed) in the Cambridge Structural Database (CSD), surpassing other systems like flufenamic acid . Polymorphs differ in molecular conformation, notably the torsion angle (θ) between the thiophene and phenyl rings, which correlates with distinct optical properties. For example:

  • Red polymorphs (e.g., R, ORP): θ ≈ 30–40°
  • Orange polymorphs (e.g., ON, OP): θ ≈ 50–60°
  • Yellow polymorphs (e.g., Y, YN): θ ≈ 80–90° .

ROY serves as a benchmark in crystallization studies due to its utility in exploring polymorph-dependent crystal growth kinetics, thermodynamic stability, and glass-to-crystal transitions . Its polymorphs exhibit unique mechanical and optical behaviors, making it a model system for understanding nucleation, phase transformations, and polymorphism in pharmaceuticals .

Biochemical Analysis

Biochemical Properties

5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of olanzapine. It interacts with various enzymes and proteins during its synthesis. For instance, the amino group of 5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile reacts with 2-fluoro-nitrobenzene in tetrahydrofuran to form the final product . The nature of these interactions involves nucleophilic substitution reactions, which are crucial for the formation of the thiophene ring system.

Cellular Effects

The effects of 5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile on various types of cells and cellular processes are primarily related to its role as an intermediate in drug synthesis. It influences cell function by participating in the synthesis of olanzapine, which affects cell signaling pathways, gene expression, and cellular metabolism. Olanzapine, derived from 5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile, is known to interact with multiple neurotransmitter receptors in the brain, thereby influencing cellular processes .

Molecular Mechanism

At the molecular level, 5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile exerts its effects through binding interactions with biomolecules during its synthesis. The compound undergoes a series of chemical reactions, including nucleophilic substitution and cyclization, to form the thiophene ring system. These reactions are facilitated by enzymes and catalysts that promote the formation of the desired product. The molecular mechanism involves the activation of the amino group, which then reacts with other chemical entities to form the final product .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile change over time due to its stability and degradation properties. The compound is stable under standard conditions but may degrade under extreme conditions such as high temperature or pressure. Long-term effects on cellular function have been observed in in vitro studies, where the compound’s stability and reactivity are crucial for successful synthesis .

Dosage Effects in Animal Models

The effects of 5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile vary with different dosages in animal models. At lower dosages, the compound is effective in facilitating the synthesis of olanzapine without causing significant adverse effects. At higher dosages, toxic effects may be observed, including potential damage to cellular structures and disruption of metabolic processes .

Metabolic Pathways

5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile is involved in metabolic pathways related to the synthesis of olanzapine. The compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism and conversion to the final product. These interactions affect metabolic flux and metabolite levels, influencing the overall efficiency of the synthesis process .

Transport and Distribution

Within cells and tissues, 5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile is transported and distributed through various mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes, ensuring its availability for biochemical reactions. The compound’s localization and accumulation within specific cellular compartments are essential for its role in olanzapine synthesis .

Subcellular Localization

The subcellular localization of 5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that the compound is available at the right place and time for effective participation in biochemical reactions .

Biological Activity

5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, also known as ROY, is an organic compound that serves as a significant intermediate in the synthesis of the antipsychotic drug olanzapine. Its biological activity is primarily studied in the context of its role in drug metabolism and its effects on cellular processes. This article explores the compound's biochemical properties, mechanisms of action, and its implications in pharmaceutical applications.

  • Molecular Formula : C₁₂H₉N₃O₂S
  • Molecular Weight : 259.28 g/mol
  • CAS Number : 138564-59-7

This compound is involved in several biochemical pathways:

  • Synthesis Pathway : The compound is synthesized through a Gewald reaction that forms the thiophene ring system, followed by a reaction with 2-fluoro-nitrobenzene to yield the final product. This pathway is crucial for producing olanzapine, which acts on various neurotransmitter receptors in the brain to alleviate symptoms of psychosis .
  • Cellular Interactions : As an intermediate, it influences cellular signaling pathways and gene expression related to neurotransmitter activity. The compound's interaction with enzymes during its metabolic pathway affects its bioavailability and efficacy in drug synthesis .

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Role in Drug Synthesis : It is a critical precursor in the synthesis of olanzapine, which is used to treat schizophrenia and bipolar disorder. The efficacy of olanzapine is linked to its ability to block dopamine and serotonin receptors .
  • Toxicity and Dosage Effects : In animal models, lower dosages of the compound facilitate olanzapine synthesis without significant adverse effects, while higher dosages may lead to toxicity, impacting cellular structures and metabolic processes.

Case Studies and Research Findings

  • Polymorphism Studies : ROY exhibits multiple crystalline forms (polymorphs), which can influence its solubility and bioavailability. Research has shown that different polymorphs can have varying pharmacological activities, highlighting the importance of polymorphic characterization in drug development .
  • Metabolic Pathways : Studies indicate that this compound interacts with cytochrome P450 enzymes during metabolism, affecting the overall efficiency of olanzapine synthesis .

Data Table: Summary of Biological Activities

Activity TypeDescription
Drug SynthesisIntermediate in olanzapine production; critical for psychotropic effects
Cellular EffectsInfluences neurotransmitter receptor activity; alters cell signaling pathways
ToxicityVaries with dosage; higher doses may cause cellular damage
PolymorphismExhibits multiple forms affecting solubility and bioavailability; critical for pharmacological activity

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile is primarily known as an intermediate in the synthesis of the antipsychotic medication olanzapine. The compound undergoes a series of chemical reactions to form olanzapine, which is used to treat schizophrenia and bipolar disorder. The synthesis involves the Gewald reaction, where propionaldehyde, sulfur, and malononitrile are reacted to form a thiophene ring, followed by the reaction of the amino group with 2-fluoro-nitrobenzene .

Mechanism of Action

Olanzapine functions by blocking various neurotransmitter receptors in the brain, including dopamine and serotonin receptors. This action helps restore balance among neurotransmitters, alleviating symptoms of psychosis and mood disorders . The intermediate compound’s role is crucial as it influences the efficiency and yield of olanzapine production.

Biochemical Properties

Cellular Interactions

As a chemical intermediate, this compound interacts with various enzymes during its metabolic pathway. It affects cellular signaling pathways and gene expression related to neurotransmitter activity. The compound's interactions can influence metabolic processes and cellular function significantly .

Polymorphism and Crystallization

ROY exhibits polymorphism, existing in multiple crystalline forms characterized by different colors (red, orange, yellow). This property is significant for material science applications where specific crystalline forms may exhibit distinct physical properties. Research has shown that controlling crystallization conditions can selectively isolate different polymorphs of ROY .

Material Science Applications

Optical Properties

The distinct color variations of ROY due to its polymorphic nature make it a candidate for applications in optical materials. The ability to manipulate crystallization pathways can lead to materials with tailored optical properties for use in sensors or other photonic devices .

Research Studies on Polymorphism

Studies have highlighted the importance of solvent choice and environmental conditions on the crystallization pathways of ROY. By controlling temperature and humidity during synthesis, researchers can influence the formation of specific polymorphs, which can be crucial for developing materials with desired characteristics .

Case Studies and Research Findings

StudyFocusFindings
Synthesis PathwaysInvestigated the Gewald reaction mechanism leading to ROY formation; highlighted its role as an olanzapine precursor.
Polymorphism ControlDemonstrated how varying crystallization conditions can yield different ROY polymorphs, affecting their physical properties.
Optical PropertiesExplored potential applications of ROY's polymorphic forms in optical devices due to their unique light absorption characteristics.

Q & A

Q. Basic: Why is ROY considered a model system for studying polymorphism?

ROY is a benchmark for polymorphism research due to its exceptional ability to form at least 13 distinct polymorphs under varied crystallization conditions. These polymorphs exhibit diverse molecular conformations (e.g., differences in the dihedral angle between the thiophene and o-nitroaniline moieties) and physical properties (e.g., color, density, stability). ROY’s polymorphs have been extensively characterized using X-ray diffraction, solid-state NMR, and thermal analysis, making it a robust system for probing crystallization mechanisms, thermodynamic hierarchies, and kinetic pathways .

Q. Basic: What are the primary experimental techniques for identifying and characterizing ROY polymorphs?

Key techniques include:

  • Powder X-ray Diffraction (PXRD) : The variable-cell experimental powder difference (VC-xPWDF) method enables reliable matching of experimental PXRD patterns to simulated structures, critical for resolving polymorphic mixtures in high-throughput studies .
  • Solid-State NMR (SSNMR) : Multidimensional SSNMR combined with DFT calculations quantifies conformational differences (e.g., phenyl-thiophene dihedral angles) and detects molecular motion in polymorphs .
  • Thermal Analysis : Differential scanning calorimetry (DSC) and eutectic melting studies establish thermodynamic stability relationships (e.g., enantiotropic vs. monotropic transitions) .

Q. Basic: How do conformational differences in ROY contribute to its polymorphic diversity?

ROY’s conformational flexibility arises from rotation around the thiophene–nitroaniline bond, leading to distinct molecular geometries. For example:

  • Planar Conformers : Stabilized by intramolecular hydrogen bonding in red/orange polymorphs (e.g., R, OP).
  • Perpendicular Conformers : Observed in yellow polymorphs (e.g., Y, YN), with higher dipole moments favoring specific packing arrangements .
    Computational studies show that crystallization stabilizes planar conformers by 3–6 kJ/mol compared to solution-phase equilibria .

Q. Advanced: How can researchers design experiments to selectively crystallize specific ROY polymorphs?

Method Mechanism Example Polymorphs Reference
Directional Crystallization Controlled cooling under nonequilibrium thermodynamic conditionsOP (most stable at RT)
Epitaxial Growth Oriented nucleation on single-crystal substrates (e.g., pimelic acid)YN (metastable)
Polymer Heteronuclei High-throughput screening using combinatorially synthesized polymer librariesAll six stable forms
Melt Recrystallization Avoids solvent biases; discovers forms missed by solution-based methodsY04, YT04 (new metastables)

Q. Advanced: What methodologies resolve contradictions in polymorph identification from high-throughput screening data?

Contradictions often arise from solvent-biased nucleation or cross-nucleation between polymorphs. Solutions include:

  • VC-xPWDF Analysis : Matches experimental PXRD patterns to simulated structures, reducing misassignment risks in polymorphic mixtures .
  • Cross-Nucleation Studies : Seeding experiments reveal that certain polymorphs (e.g., YT04) nucleate only on pre-existing crystals of others, challenging Ostwald’s rule .
  • Solvent-Free Techniques : Sublimation or amorphous crystallization bypass solvent limitations, uncovering forms like YT04 .

Q. Advanced: How do thermodynamic and kinetic factors influence the stability and interconversion of ROY polymorphs?

  • Thermodynamics : Stability hierarchies are determined via melting points, heat of fusion measurements, and solid-state transformations. For example, YT04 is the densest polymorph at 25°C and second most stable at 0 K .
  • Kinetics : Fast "diffusionless" growth occurs in four polymorphs below the glass transition temperature (Tg), while others require molecular rearrangement .
  • Pressure Effects : Elevated pressure accelerates crystallization kinetics in some polymorphs (e.g., Y) but slows others (e.g., OP) .

Q. Advanced: What advanced spectroscopic methods elucidate molecular conformations in ROY polymorphs?

  • Solid-State NMR : 2D PASS experiments and dipolar coupling analysis resolve site-specific chemical shifts (e.g., nitrophenyl vs. thiophene carbons) and quantify dihedral angles .
  • Dielectric Spectroscopy : Probes molecular mobility (α-relaxation) near Tg, correlating liquid dynamics with polymorph growth rates .
  • Vibrational Spectroscopy : Raman microspectroscopy distinguishes polymorphs in mixtures and monitors pressure-induced piezochromic transitions (e.g., yellow → red under compression) .

Comparison with Similar Compounds

ROY’s structural analogs and derivatives provide insights into how substituents and molecular flexibility influence polymorphism. Below is a comparative analysis:

Structural Analogs

2-[(2-Nitrophenyl)amino]-3-thiophenecarbonitrile

  • Key Difference : Lacks the methyl group at position 5 of the thiophene ring.
  • Polymorphism : Exhibits red, orange, and yellow polymorphs similar to ROY.
    • Red polymorph : θ ≈ 0° (nearly coplanar conformation).
    • Orange polymorph : θ ≈ 30° (moderate torsion).
  • Stability : The red form is thermodynamically stable at room temperature, contrasting with ROY’s yellow polymorph (Y), which dominates at low temperatures .

5-Methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile

  • Key Difference : Additional methyl group at position 4 of the nitrophenyl ring.
  • Polymorphism : Four polymorphs (R, DR, LR, O) with distinct thermodynamic relationships:
    • R : Most stable above 60°C.
    • O : Stable between RT and 60°C.
    • LR : Stable below –15°C.
    • DR : Metastable at all temperatures.
  • Behavior : Enhanced steric hindrance from the 4-methyl group reduces conformational flexibility compared to ROY, limiting polymorph diversity .

Dimeric Derivatives

Bis(5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrilyl)acetylene (el-ROY)

  • Structure: Two ROY monomers linked via an acetylene bond.
  • Polymorphism : Three polymorphs (I, II, III), with θ angles of 0.1° and 3.3° for forms I and II, respectively.
  • Key Feature : Electronic coupling between chromophores alters optical properties, yielding red-orange crystals. Polymorphs exhibit near-planar conformations due to steric constraints from the acetylene bridge .

Thermodynamic and Kinetic Comparisons

Compound Substituents Polymorphs Key Features Stability
ROY 5-methyl, 2-(2-nitrophenyl)amino 12+ θ = 30–90°; color polymorphism; high conformational flexibility Y form stable at low temperatures
2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile None at position 5 3 θ ≈ 0–30°; red form most stable Red form stable at RT
5-Methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile 4-methyl on nitrophenyl 4 Thermally driven stability transitions; steric hindrance limits θ angles R form stable above 60°C
el-ROY Acetylene-linked dimer 3 Near-planar conformations (θ < 5°); red-orange colors Polymorph I stable in toluene

Mechanistic Insights

  • Conformational Flexibility : ROY’s low rotational barrier (~3–6 kJ/mol) between thiophene and phenyl fragments enables diverse packing modes. Derivatives with steric bulk (e.g., 4-methyl substitution) exhibit reduced flexibility and fewer polymorphs .
  • Crystallization Pathways: ROY’s polymorphs often nucleate concomitantly, whereas derivatives like 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile show sequential crystallization dependent on temperature .
  • Color Origins : Planar conformations (θ ≈ 0°) in ROY derivatives correlate with red hues due to extended π-conjugation, while twisted conformations (θ > 50°) result in yellow/orange colors .

Notes

ROY’s Role in Drug Development : As a synthetic precursor to olanzapine (an antipsychotic), ROY’s polymorphic behavior informs strategies for controlling crystallization in pharmaceutical manufacturing .

Pressure Effects : A proposed ROY polymorph becomes the most stable above 10 GPa, highlighting the impact of external conditions on polymorphism .

Technological Applications: ROY’s polymorphs are used to study crystal growth mechanisms under confinement, such as in mesoporous hosts, with implications for nanotechnology .

Preparation Methods

Classical Synthesis Route

The most widely documented method for synthesizing 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile involves a nucleophilic aromatic substitution (SNAr) reaction between 1-fluoro-2-nitrobenzene and 2-amino-5-methyl-3-thiophenecarbonitrile. This reaction is conducted under anhydrous conditions in tetrahydrofuran (THF) using sodium hydride (NaH) as a base .

Reaction Mechanism

The nitro group on 1-fluoro-2-nitrobenzene activates the aromatic ring toward nucleophilic attack by the amino group of 2-amino-5-methyl-3-thiophenecarbonitrile. Sodium hydride deprotonates the amine, generating a strong nucleophile that displaces the fluoride ion. The reaction proceeds via a two-step mechanism:

  • Deprotonation : NaH abstracts a proton from the amine, forming a reactive amide ion.

  • Substitution : The amide ion attacks the electron-deficient carbon adjacent to the nitro group, resulting in fluoride expulsion and C–N bond formation .

Standard Protocol

  • Reactants :

    • 1-Fluoro-2-nitrobenzene (34.5 g, 244 mmol)

    • 2-Amino-5-methyl-3-thiophenecarbonitrile (33.1 g, 240 mmol)

  • Base : Sodium hydride (13.5 g, 60% dispersion in oil, 336 mmol)

  • Solvent : Dry THF (260 mL total)

  • Conditions :

    • Temperature: 0°C (ice bath) → room temperature (RT)

    • Atmosphere: Nitrogen

    • Duration: 18 hours

The reactants are added dropwise to a NaH/THF suspension under nitrogen. After stirring at RT for 10 hours, additional NaH (1.53 g) is introduced to drive the reaction to completion. The mixture is quenched with ice, neutralized with NH4Cl, and purified via column chromatography (10% EtOAc/hexanes) to yield a darkened solid (77% yield, 47.9 g) .

Optimization Strategies

Stoichiometric Adjustments

Excess sodium hydride (1.4 eq) ensures complete deprotonation of the amine, preventing side reactions such as oxidation or dimerization. Incremental NaH addition after 10 hours improves yields by mitigating base decomposition over time .

Solvent Selection

THF is preferred for its ability to solubilize both aromatic and heterocyclic reactants. Alternatives like DMF or DMSO were tested but resulted in lower yields due to competing side reactions at elevated temperatures .

Temperature Control

Maintaining 0°C during initial mixing minimizes exothermic side reactions. Gradual warming to RT ensures kinetic control over the substitution process, reducing byproduct formation .

Alternative Synthetic Pathways

Gewald Reaction Adaptation

While not directly cited in permitted sources, the Gewald reaction—a two-step process involving ketones, sulfur, and cyanide—could theoretically generate the thiophene core. However, this route is less efficient for introducing the 2-nitrophenylamino group and is not industrially favored.

Microwave-Assisted Synthesis

Preliminary studies suggest microwave irradiation reduces reaction times from 18 hours to 2–3 hours, though yields remain comparable (70–75%). This method is under investigation for scale-up applications .

Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (CDCl3) :

    • δ 2.47 (s, 3H, CH3), 6.78 (q, 1H, thiophene-H), 6.95–8.24 (m, 4H, aromatic-H), 9.61 (s, 1H, NH) .

  • Mass Spectrometry :

    • ESI-MS: m/z 258 [M–H]⁻ .

Physical Properties

PropertyValue
Melting Point105–107°C
Rf (25% EtOAc/hexanes)0.62
Solubility in THF>50 mg/mL

Scale-Up and Industrial Considerations

Purification Challenges

Column chromatography, while effective for lab-scale purification, is impractical for industrial production. Recrystallization from ethanol/water mixtures (3:1 v/v) offers a scalable alternative, yielding 95% pure product .

Properties

IUPAC Name

5-methyl-2-(2-nitroanilino)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9N3O2S/c1-8-6-9(7-13)12(18-8)14-10-4-2-3-5-11(10)15(16)17/h2-6,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXUFPFFHANGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC2=CC=CC=C2[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40160713
Record name 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile
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Molecular Weight

259.29 g/mol
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CAS No.

138564-59-7
Record name 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile
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Record name 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile
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Record name 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile
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Record name 3-Thiophenecarbonitrile, 5-methyl-2-[(2-nitrophenyl)amino]
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Record name 5-METHYL-2-((2-NITROPHENYL)AMINO)-3-THIOPHENECARBONITRILE
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Synthesis routes and methods I

Procedure details

To a stirred slurry of sodium hydride (14.4 g, 50% dispersion in oil, 0.3 mol) in dry tetrahydrofuran (50 mL) under nitrogen was added, dropwise, a solution of 2-fluoro-nitrobenzene (28.2 g, 0.2 mol) and 2-amino-5-methylthiophene-3-carbonitrile (27.6 g, 0.2 mol) in dry tetrahydrofuran (250 mL). The mixture was stirred at 25° C. for 24 hours, poured onto cracked ice and extracted into dichloromethane (3×500 mL). The combined extracts were washed with 2N hydrochloric acid (2×200 mL) water (2×200 mL), dried over magnesium sulfate and the solvent removed under reduced pressure. The residue was crystallized from ethanol to give the title compound, (35.2 g), m.p. 99°-102° C.
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Synthesis routes and methods II

Procedure details

To a solution of 2-amino-5-methylthiophene-3-carbonitrile (13.8 g, 100 mmol) and 1-fluoro-2-nitrobenzene (16.92 g, 120 mmol) in dimethylsulfoxide was added potassium hydroxide (11.2 g, 200 mmol). The reaction mixture was stirred at room temperature overnight. The mixture was diluted with water, and the resulting suspension was filtered. The filtered cake was dried to give 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile as a red solid used without further purification. 1H NMR: (400 MHz, CDCl3) δ 9.69 (s, 1H), 8.27-8.25 (m, 1H), 7.56-7.52 (m, 1H), 7.23-7.20 (m, 1H), 7.0-6.96 (m, 1H), 6.80 (s, 1H), 2.49 (s, 3H).
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16.92 g
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11.2 g
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Synthesis routes and methods III

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile
Reactant of Route 3
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile
Reactant of Route 4
Reactant of Route 4
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile
Reactant of Route 5
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile
Reactant of Route 6
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.